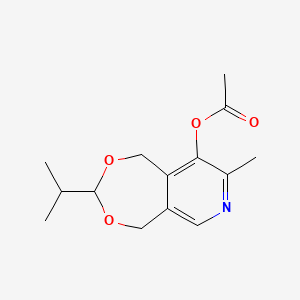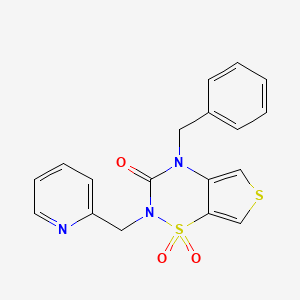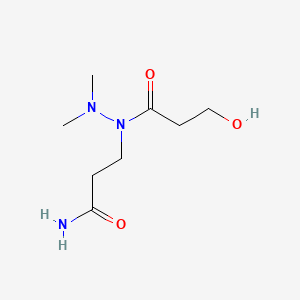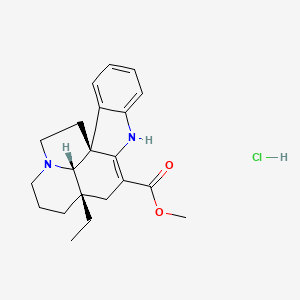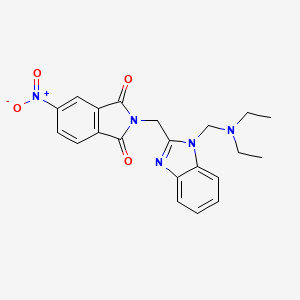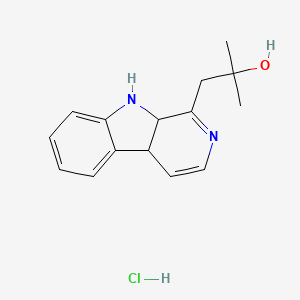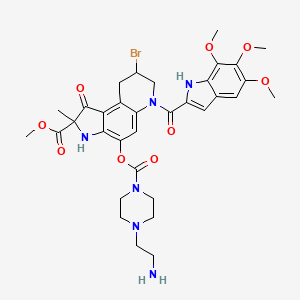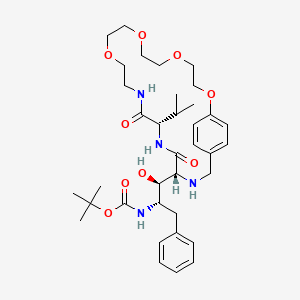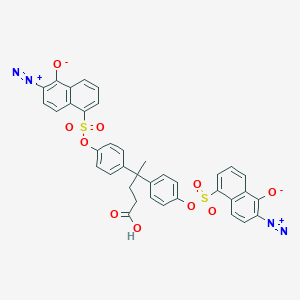
4-(((6-Diazo-5,6-dihydro-5-oxo-1-naphthyl)sulphonyl)oxy)-gamma-(4-(((6-diazo-5,6-dihydro-5-oxo-1-naphthyl)sulphonyl)oxy)phenyl)-gamma-methylbenzenebutyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((6-Diazo-5,6-dihydro-5-oxo-1-naphthyl)sulphonyl)oxy)-gamma-(4-(((6-diazo-5,6-dihydro-5-oxo-1-naphthyl)sulphonyl)oxy)phenyl)-gamma-methylbenzenebutyric acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of diazo groups, naphthyl rings, and sulphonyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-(((6-Diazo-5,6-dihydro-5-oxo-1-naphthyl)sulphonyl)oxy)-gamma-(4-(((6-diazo-5,6-dihydro-5-oxo-1-naphthyl)sulphonyl)oxy)phenyl)-gamma-methylbenzenebutyric acid involves multiple steps, including the formation of diazo groups and the introduction of sulphonyl groups. The reaction conditions typically require controlled temperatures and the use of specific reagents to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(((6-Diazo-5,6-dihydro-5-oxo-1-naphthyl)sulphonyl)oxy)-gamma-(4-(((6-diazo-5,6-dihydro-5-oxo-1-naphthyl)sulphonyl)oxy)phenyl)-gamma-methylbenzenebutyric acid has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential effects on cellular processes. In medicine, it is being explored for its potential therapeutic properties. In industry, it is used in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The diazo groups and sulphonyl groups play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
When compared to similar compounds, 4-(((6-Diazo-5,6-dihydro-5-oxo-1-naphthyl)sulphonyl)oxy)-gamma-(4-(((6-diazo-5,6-dihydro-5-oxo-1-naphthyl)sulphonyl)oxy)phenyl)-gamma-methylbenzenebutyric acid stands out due to its unique combination of diazo and sulphonyl groups. Similar compounds include pentyl 3,4,5-tris(((6-diazo-5,6-dihydro-5-oxo-1-naphthyl)sulphonyl)oxy)benzoate, which shares some structural similarities but differs in its specific functional groups and applications.
Properties
CAS No. |
74276-38-3 |
|---|---|
Molecular Formula |
C37H26N4O10S2 |
Molecular Weight |
750.8 g/mol |
IUPAC Name |
5-[4-[4-carboxy-2-[4-(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxyphenyl]butan-2-yl]phenoxy]sulfonyl-2-diazonionaphthalen-1-olate |
InChI |
InChI=1S/C37H26N4O10S2/c1-37(21-20-34(42)43,22-8-12-24(13-9-22)50-52(46,47)32-6-2-4-28-26(32)16-18-30(40-38)35(28)44)23-10-14-25(15-11-23)51-53(48,49)33-7-3-5-29-27(33)17-19-31(41-39)36(29)45/h2-19H,20-21H2,1H3,(H-2,42,43,44,45) |
InChI Key |
WETJBJOKXPHETM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)(C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CC(=C3[O-])[N+]#N)C4=CC=C(C=C4)OS(=O)(=O)C5=CC=CC6=C5C=CC(=C6[O-])[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



